3-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and properties This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a phenyl ring followed by the introduction of a dimethylamine group. The hydroxybenzoic acid moiety is then attached through esterification or amidation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfamoyl group can be reduced to amines under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxybenzoic acid moiety may participate in additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 3-(N,N-Dimethylsulfamoylamino)phenylboronic acid
Uniqueness
3-(3-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid is unique due to the presence of both a sulfamoyl group and a hydroxybenzoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential applications that are not observed in similar compounds. The hydroxybenzoic acid moiety, in particular, offers additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-16(2)22(20,21)14-5-3-4-10(9-14)11-6-12(15(18)19)8-13(17)7-11/h3-9,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTDJGOHUIURRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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